molecular formula C24H21N3O5S2 B2680026 (Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-25-0

(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2680026
CAS No.: 850909-25-0
M. Wt: 495.57
InChI Key: CWGVJDZUAXVWJE-IZHYLOQSSA-N
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Description

(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C24H21N3O5S2 and its molecular weight is 495.57. The purity is usually 95%.
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Biological Activity

(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound that belongs to a class of benzothiazole derivatives, which have shown significant biological activity, particularly in cancer research. This article aims to explore the biological activity of this compound through various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that integrates a benzothiazole core with various substituents that enhance its biological activity. The key structural components include:

  • Benzothiazole Ring : Known for its role in anticancer activity.
  • Sulfamoyl Group : Enhances solubility and bioavailability.
  • Carboxylate Group : Potentially involved in receptor binding and activity modulation.

Research indicates that compounds similar to this compound exert their effects primarily through:

  • Inhibition of Tubulin Polymerization : This mechanism disrupts microtubule dynamics, which is crucial for cell division and proliferation. Compounds in this class have demonstrated IC50 values in the low nanomolar range against various cancer cell lines .
  • Targeting Heat Shock Protein 90 (Hsp90) : Some derivatives have been shown to degrade client proteins associated with Hsp90, leading to apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activity data for this compound and related compounds:

Compound NameTarget Cancer Cell LineIC50 (μM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)0.021 - 0.071Tubulin Inhibition
ATCAA-1CCRF-CEM (Leukemia)0.124Tubulin Inhibition
SMART CompoundsWM-164 (Melanoma)0.6 - 50Tubulin Inhibition

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzothiazole ring and the introduction of various substituents can significantly alter the potency and selectivity of these compounds against different cancer cell lines. For instance:

  • Substituent Variations : Altering the position and nature of substituents on the benzothiazole ring has been shown to enhance cytotoxicity.
  • Linker Modifications : Changing the linker between the benzothiazole and other functional groups can either increase or decrease biological activity .

Case Studies

  • Anticancer Activity : A study involving a series of benzothiazole derivatives demonstrated that specific modifications led to enhanced antiproliferative effects against prostate and melanoma cancer cells, with some compounds achieving IC50 values as low as 0.021 μM .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could induce apoptosis through multiple pathways, including the disruption of microtubule formation and interference with protein degradation pathways .

Properties

IUPAC Name

methyl 3-methyl-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-26-20-14-11-17(23(29)32-3)15-21(20)33-24(26)25-22(28)16-9-12-19(13-10-16)34(30,31)27(2)18-7-5-4-6-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGVJDZUAXVWJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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